

Application Notes and Protocols for Measuring Seviteronel's Effect on Steroidogenesis

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Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235

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Introduction

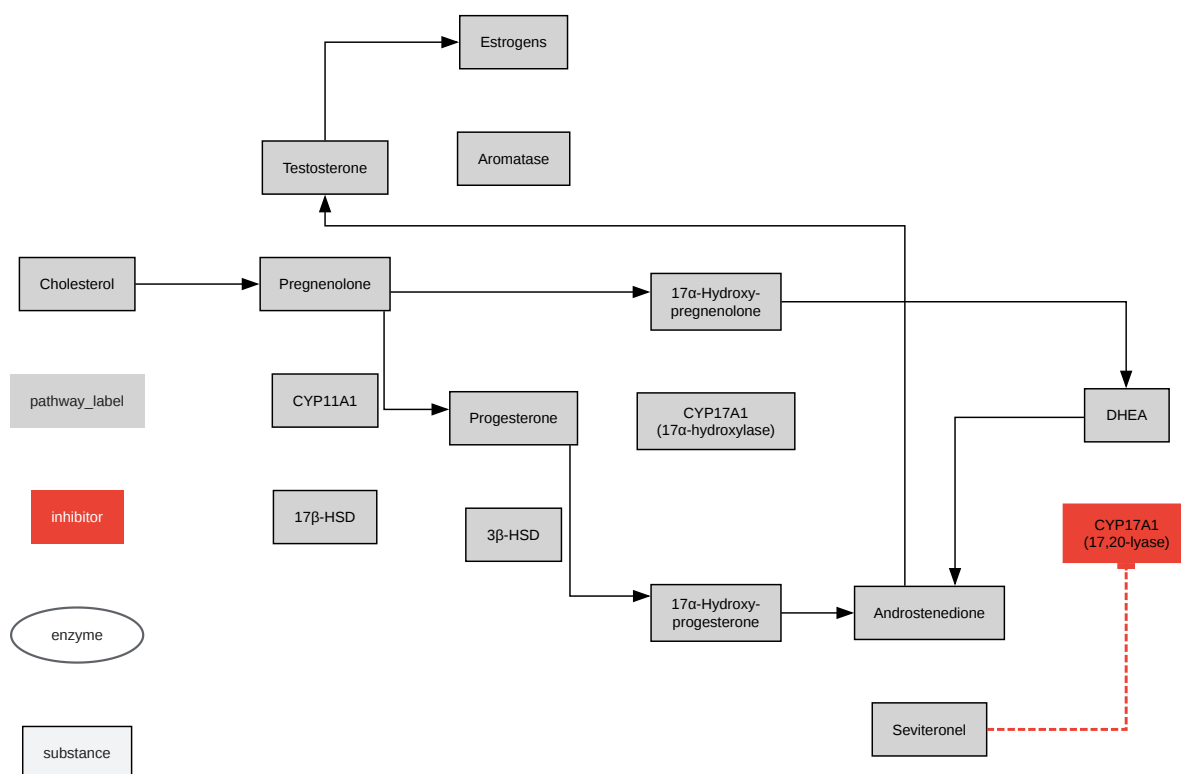
Seviteronel (INO-464) is an orally bioavailable, non-steroidal drug candidate with a dual mechanism of action. It functions as a selective inhibitor of the cytochrome P450 17 α -hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the steroidogenic pathway, and as a competitive antagonist of the androgen receptor (AR).^{[1][2][3][4]} **Seviteronel** exhibits approximately 10-fold selectivity for the 17,20-lyase activity over the 17 α -hydroxylase activity of CYP17A1.^{[1][5][6]} This selective inhibition of the lyase function is designed to block the production of androgens, and subsequently estrogens, which are crucial drivers for certain types of cancers, including prostate and breast cancer.^{[2][3][7]}

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the inhibitory effects of **Seviteronel** on steroidogenesis using established in vitro techniques. The described methods include direct enzyme inhibition assays, cell-based steroidogenesis assays, and advanced steroid profiling using mass spectrometry.

Key Signaling Pathway: Steroidogenesis and Seviteronel's Point of Inhibition

The production of androgens and estrogens from cholesterol is a multi-step enzymatic process. **Seviteronel** specifically targets the 17,20-lyase activity of the CYP17A1 enzyme, which is

responsible for converting 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.



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Caption: Steroidogenesis pathway highlighting **Seviteronel**'s inhibition of CYP17A1 (17,20-lyase).

Application Note 1: In Vitro CYP17A1 Lyase Activity Assay

This protocol describes a method to determine the inhibitory potency of **Seviteronel** on the 17,20-lyase activity of human CYP17A1 using a biochemical assay with recombinant enzymes.

1. Principle

Recombinant human CYP17A1 enzyme is incubated with a suitable substrate (e.g., 17 α -hydroxyprogesterone) and a cofactor (NADPH). The rate of product formation (androstenedione) is measured in the presence and absence of varying concentrations of **Seviteronel**. The concentration of **Seviteronel** that inhibits 50% of the enzyme's activity (IC₅₀) is then calculated.

2. Experimental Protocol

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
 - Reconstitute recombinant human CYP17A1 and cytochrome P450 reductase in the reaction buffer.
 - Prepare a stock solution of the substrate, 17 α -hydroxyprogesterone, in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of the NADPH cofactor in the reaction buffer.
 - Prepare a serial dilution of **Seviteronel** in DMSO, followed by a further dilution in the reaction buffer to achieve final assay concentrations.
- Assay Procedure:
 - In a 96-well plate, add the reaction buffer.

- Add the CYP17A1 enzyme and reductase mixture to each well.
- Add the serially diluted **Seviteronel** or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the substrate (17 α -hydroxyprogesterone).
- Start the enzymatic reaction by adding NADPH.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Detection:
 - Stop the reaction by adding a quenching solution (e.g., acetonitrile).
 - Centrifuge the plate to pellet the precipitated protein.
 - Transfer the supernatant to a new plate for analysis.
 - Quantify the product (androstenedione) using a suitable detection method, such as LC-MS/MS.
- Data Analysis:
 - Calculate the percent inhibition for each **Seviteronel** concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the **Seviteronel** concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

3. Data Presentation

The inhibitory activity of **Seviteronel** on CYP17A1 lyase is summarized in the table below.

Compound	Target Enzyme	Activity (IC ₅₀)
Seviteronel	Human CYP17A1 (17,20-lyase)	69 nM[8][9]

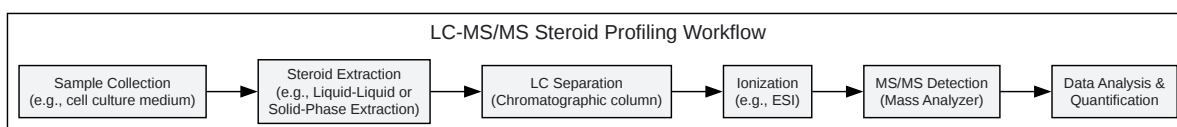
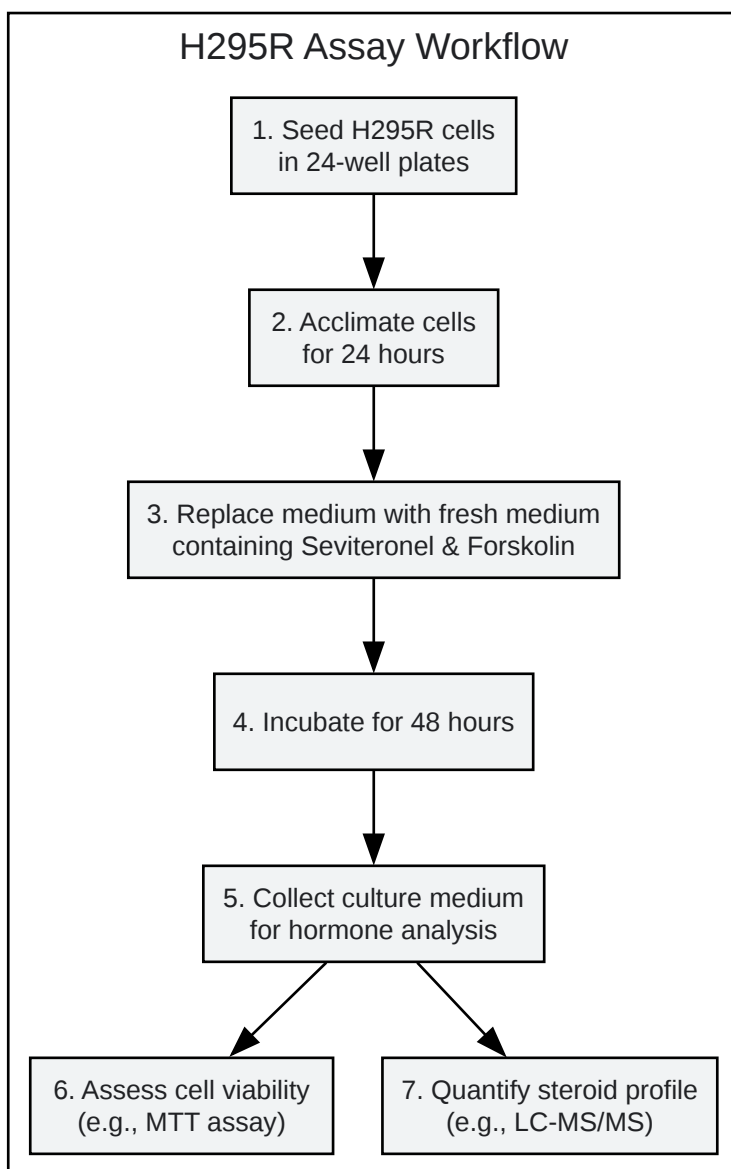
Application Note 2: H295R Cell-Based Steroidogenesis Assay

This protocol details the use of the human H295R adrenocortical carcinoma cell line to assess the impact of **Seviteronel** on the entire steroidogenic pathway in a cellular context, following the principles of OECD Test Guideline 456.[10][11][12][13]

1. Principle

H295R cells express all the key enzymes required for steroidogenesis.[13] By treating these cells with **Seviteronel** and stimulating the pathway (e.g., with forskolin), researchers can measure the resulting changes in the secretion of multiple steroid hormones into the culture medium. This provides a comprehensive view of the compound's effect on the steroid profile.

2. Experimental Workflow



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